molecular formula C16H17N5O2S B11260596 N-isopropyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

N-isopropyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B11260596
M. Wt: 343.4 g/mol
InChI Key: CXVUOMOFQDIIJK-UHFFFAOYSA-N
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Description

2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a phenyl group and a sulfanyl-acetamide moiety

Preparation Methods

The synthesis of 2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazolopyrimidine core, followed by the introduction of the phenyl group and the sulfanyl-acetamide moiety. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfanyl group, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE can be compared with other triazolopyrimidine derivatives, such as:

    2-({7-OXO-5-METHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE: This compound has a methyl group instead of a phenyl group, which may affect its reactivity and biological activity.

    2-({7-OXO-5-ETHYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE: The presence of an ethyl group can influence the compound’s solubility and interaction with molecular targets.

    2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(PROPAN-2-YL)PROPIONAMIDE: This derivative has a propionamide group instead of an acetamide group, which may alter its chemical properties and applications.

The uniqueness of 2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C16H17N5O2S/c1-10(2)17-14(23)9-24-16-20-19-15-18-13(22)8-12(21(15)16)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,23)(H,18,19,22)

InChI Key

CXVUOMOFQDIIJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C2N1C(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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